Home > Products > Building Blocks P2681 > Eslicarbazepine
Eslicarbazepine - 104746-04-5

Eslicarbazepine

Catalog Number: EVT-267741
CAS Number: 104746-04-5
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eslicarbazepine, chemically known as (S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide, is a single enantiomer anticonvulsant compound. It is classified as a third-generation antiepileptic drug (AED) and is the active metabolite of Eslicarbazepine acetate (ESL). Eslicarbazepine represents a significant advancement in AED development due to its unique pharmacological properties and potential for improved therapeutic outcomes in the field of epilepsy research. [ [] ]

Carbamazepine

Compound Description: Carbamazepine is a first-generation antiepileptic drug (AED) widely used for treating partial seizures and other neurological and psychiatric disorders. It acts by blocking voltage-gated sodium channels in the brain, inhibiting neuronal excitability. []

Oxcarbazepine

Compound Description: Oxcarbazepine is another first-generation AED prescribed for partial seizures. Similar to carbamazepine and Eslicarbazepine, it acts on voltage-gated sodium channels. []

Relevance: Oxcarbazepine is a prodrug that is metabolized into both (S)-licarbazepine (eslicarbazepine) and (R)-licarbazepine. [, , ] In contrast, Eslicarbazepine acetate is metabolized primarily to (S)-licarbazepine. [, , ] This difference makes Eslicarbazepine a more selective treatment option. Compared to oxcarbazepine, Eslicarbazepine may offer a better safety profile and reduced drug interaction potential. [] Studies have also investigated switching from oxcarbazepine to Eslicarbazepine for similar reasons as carbamazepine. [, ]

(S)-Licarbazepine

Compound Description: (S)-Licarbazepine, also known as eslicarbazepine, is the primary active metabolite of both Eslicarbazepine acetate and oxcarbazepine. [, , , ] It exerts its anticonvulsant effects by stabilizing the inactivated state of voltage-gated sodium channels, inhibiting repetitive neuronal firing. [, ]

Relevance: Eslicarbazepine is the major active metabolite of Eslicarbazepine acetate, representing approximately 95% of circulating active moieties after Eslicarbazepine acetate administration. [, , ] While both oxcarbazepine and Eslicarbazepine acetate are metabolized to (S)-licarbazepine, Eslicarbazepine acetate is a more direct and efficient prodrug. [, , ] This results in more predictable pharmacokinetics and potentially fewer drug interactions for Eslicarbazepine acetate compared to oxcarbazepine. [, , ]

(R)-Licarbazepine

Compound Description: (R)-licarbazepine is the enantiomer of (S)-licarbazepine and a minor metabolite of both oxcarbazepine and Eslicarbazepine acetate. [, , ] It possesses weaker anticonvulsant activity compared to (S)-licarbazepine. [, ]

Relevance: Although both Eslicarbazepine acetate and oxcarbazepine are metabolized to (R)-licarbazepine, Eslicarbazepine acetate results in significantly lower plasma levels of this less active enantiomer. [, , ] This selective metabolism further contributes to the potential for an improved efficacy and tolerability profile of Eslicarbazepine acetate compared to oxcarbazepine. [, ]

Eslicarbazepine Glucuronide

Compound Description: Eslicarbazepine glucuronide is a pharmacologically inactive metabolite of Eslicarbazepine, formed through glucuronidation. []

Relevance: Glucuronidation of Eslicarbazepine, primarily mediated by the enzyme UGT2B4, represents a key metabolic pathway for Eslicarbazepine elimination. [] The resulting Eslicarbazepine glucuronide is subsequently excreted renally. [] Understanding this metabolic pathway is crucial for determining potential drug interactions and dose adjustments in patients with renal impairment. [, ]

Synthesis Analysis

Methods and Technical Details

The synthesis of eslicarbazepine typically involves several key steps:

  1. Reduction of Oxcarbazepine: The process begins with the reduction of oxcarbazepine using sodium borohydride as a reductive agent, resulting in licarbazepine .
  2. Splitting Reaction: Licarbazepine undergoes a splitting reaction facilitated by D-p-methyl diphenylethanedione tartrate. This step is crucial for obtaining a specific compound intermediate, referred to as compound V .
  3. Hydrolysis: The next step involves hydrolyzing compound V to yield eslicarbazepine .
  4. Esterification: Finally, eslicarbazepine is subjected to esterification with acetic acid to produce eslicarbazepine acetate .

These methods have been refined over time to enhance yield and optical purity, employing chiral catalysts and optimizing reaction conditions .

Molecular Structure Analysis

Structure and Data

Eslicarbazepine has a complex molecular structure characterized by its dibenzazepine framework. Its chemical formula is C15H15N3O2C_{15}H_{15}N_{3}O_{2}, and it has a molecular weight of approximately 273.30 g/mol. The structure includes:

  • A dibenzodiazepine core.
  • An acetoxy group that contributes to its pro-drug properties.

The stereochemistry of eslicarbazepine is significant; it exists predominantly as the (S)-enantiomer, which is responsible for its pharmacological activity .

Chemical Reactions Analysis

Reactions and Technical Details

Eslicarbazepine participates in several chemical reactions during its synthesis:

  • Reduction Reaction: The conversion of oxcarbazepine to licarbazepine involves a reduction where carbonyl groups are converted into alcohols.
  • Splitting Reaction: This step typically involves nucleophilic attack mechanisms facilitated by specific reagents that cleave bonds within licarbazepine.
  • Hydrolysis Reaction: The hydrolysis of compound V involves the addition of water, leading to the formation of eslicarbazepine.
  • Esterification Reaction: The final step combines eslicarbazepine with acetic acid, resulting in the formation of eslicarbazepine acetate through nucleophilic acyl substitution .
Mechanism of Action

Process and Data

Eslicarbazepine exerts its anticonvulsant effects primarily through the modulation of voltage-gated sodium channels in neuronal cells. By binding to these channels, eslicarbazepine stabilizes inactive states, preventing excessive neuronal firing that leads to seizures. This action reduces excitatory neurotransmission while enhancing inhibitory pathways, thus contributing to its therapeutic effects against epilepsy .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Eslicarbazepine exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under normal conditions but sensitive to light and moisture.
  • Melting Point: The melting point ranges around 150–160 °C.

These properties are critical for formulation development and understanding its behavior in biological systems .

Applications

Scientific Uses

Eslicarbazepine is primarily utilized in clinical settings for managing epilepsy, particularly for patients who do not respond well to other anticonvulsants. Beyond its use in epilepsy management, ongoing research explores its potential applications in treating other neurological disorders due to its mechanism involving sodium channel modulation. Studies are also investigating its efficacy in combination therapies for broader neurological conditions .

Introduction to Eslicarbazepine in Epileptology

Historical Development and Structural Evolution of Dibenzazepine Derivatives

The dibenzazepine carboxamide family represents a cornerstone in antiepileptic drug development, originating with carbamazepine (CBZ) discovered serendipitously in the 1950s during neuroleptic research [6] [9]. CBZ’s efficacy in partial-onset seizures established it as a first-generation gold standard, but its limitations—including autoinduction of metabolism and generation of toxic epoxide metabolites—drove structural innovation [1] [6].

Oxcarbazepine (OXC), introduced in the 1980s, emerged as a second-generation keto-analog designed to circumvent CBZ’s metabolic drawbacks. By replacing the 10,11-double bond with a keto group, OXC avoided epoxidation and instead underwent rapid cytosolic reduction to 10-monohydroxy derivatives (primarily S- and R-licarbazepine) [1] [7]. Despite improved safety, OXC retained challenges: short half-life necessitating twice-daily dosing and a 4:1 enantiomeric ratio favoring the less active R-licarbazepine [7] [9].

Eslicarbazepine acetate (ESL) represents the third structural iteration, optimized at the 10,11-position. As a prodrug, ESL undergoes stereoselective hydrolysis to yield predominantly S-licarbazepine (eslicarbazepine)—the active moiety responsible for sodium channel blockade [1] [6]. This structural refinement eliminates toxic epoxide formation and enhances metabolic stability compared to CBZ and OXC [7] [9].

Table 1: Structural and Metabolic Evolution of Dibenzazepine Derivatives

Compound10,11-Position ModificationPrimary Active MetaboliteKey Metabolic Limitation
CarbamazepineDouble bondCarbamazepine-10,11-epoxideToxic epoxide generation
OxcarbazepineKeto group10-monohydroxy derivative (4:1 S:R ratio)Chiral inversion to less active R-enantiomer
Eslicarbazepine acetateAcetoxy groupS-licarbazepine (eslicarbazepine)Minimal R-licarbazepine conversion

Position within the Third-Generation Antiepileptic Drug Classification

Third-generation antiepileptic drugs (AEDs) are characterized by enhanced target specificity, reduced drug interactions, and simplified dosing regimens [5] [6]. ESL, approved in Europe (2009) and the USA (2013), shares the dibenzazepine core but distinguishes itself through:

  • Mechanistic selectivity: Unlike first- (CBZ) and second-generation (OXC) sodium channel blockers that alter fast inactivation, ESL preferentially enhances slow inactivation of voltage-gated sodium channels (VGSCs). This stabilizes neuronal hyperexcitability without disrupting physiological firing [1] [6] [9].
  • Pharmacokinetic optimization: With 94% oral bioavailability and linear kinetics, ESL achieves steady-state plasma concentrations within 4–5 days. Its 20–24 hour half-life enables once-daily dosing—a significant adherence advantage over CBZ and OXC [6] [9].
  • Reduced interaction profile: As a weak inducer of CYP3A4 and UGT, ESL exhibits fewer pharmacokinetic interactions than potent enzyme inducers like CBZ. It minimally affects lamotrigine, levetiracetam, or valproate levels, critical in polypharmacy scenarios [6] [9].

Table 2: Key Attributes of Third-Generation Antiepileptic Drugs

AttributeFirst-Gen (e.g., CBZ)Second-Gen (e.g., OXC)Third-Gen (e.g., ESL)
Dosing frequency2–3 times daily2 times dailyOnce daily
Enzyme inductionPotent (CYP3A4/UGT)ModerateWeak
Sodium channel modulationFast inactivationFast inactivationSlow inactivation
Active metabolite ratioN/A4:1 (S:R)20:1 (S:R)

Rationale for Stereoselective Synthesis and Metabolic Optimization

The stereochemistry of licarbazepine enantiomers underpins ESL’s therapeutic advantages. While OXC metabolism yields a suboptimal 4:1 ratio of S- to R-licarbazepine, ESL’s acetate moiety directs hydrolysis almost exclusively toward S-licarbazepine (94% of plasma exposure), with only 5% as R-licarbazepine and <1% as OXC [6] [7] [9]. This stereoselectivity is biochemically significant because:

  • S-licarbazepine exhibits superior blood-brain barrier penetration and higher affinity for VGSCs in the inactivated state compared to the R-enantiomer [7] [9].
  • Reduced neurotoxicity: Early peaks in R-licarbazepine following OXC dosing correlate with dizziness and headache. ESL’s minimal R-enantiomer generation lowers this risk [1] [6].
  • Metabolic efficiency: S-licarbazepine undergoes direct glucuronidation (33%) and renal excretion (67%), bypassing complex oxidative pathways. This linear metabolism minimizes interpatient variability [3] [9].

Metabolite identification studies using UPLC-MS/MS and human liver microsomes confirm ESL’s primary metabolic pathway: esterase-mediated hydrolysis to S-licarbazepine, followed by UGT-mediated glucuronidation [3] [9]. Crucially, ESL avoids chiral inversion—a process whereby S- and R-licarbazepine interconvert via oxidation to OXC—preserving its stereochemical purity [9].

Table 3: Metabolic Pathways of Eslicarbazepine Acetate

Metabolic StepEnzyme SystemPrimary OutputClinical Implication
Initial hydrolysisHepatic/intestinal esterasesS-licarbazepine (eslicarbazepine)94% plasma exposure
Secondary conjugationUGT1A1/UGT2B7S-licarbazepine glucuronideRenal excretion (33%)
Chiral inversionCYP450 (minor)R-licarbazepine (<5%)Negligible clinical effects

Properties

CAS Number

104746-04-5

Product Name

Eslicarbazepine

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N

SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

BIA 2-194; EC 810-248-9; Erelib; Eslicarbazepine; Pazzul; Stedesa; Eslicarbazepine; S(+)-Liscarbazepine

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.